Cas no 150114-69-5 (3,4,5-Trimethoxyphenylglyoxal hydrate)

3,4,5-Trimethoxyphenylglyoxal hydrate 化学的及び物理的性質

名前と識別子

-

- 3,4,5-Trimethoxyphenylglyoxal hydrate

- 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde

- 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde,hydrate

- 3,4,5-Trimethoxyphenylglyoxal

- Benzeneacetaldehyde, 3,4,5-trimethoxy-α-oxo-

- 3,4,5-TRIMETHOXYPHENYLGLYOXAL HYDRATE , DRY WT. BASIS

- 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate

- 3,4,5-Trimethoxyphenylglyoxal hydrate , 97+%

- 3,4,5-TRIMETHOXYPHENYLGLYOXAL HYDRATE, 98%, DRY WT. BASIS

- A809008

- SCHEMBL15135999

- 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate

- AB30017

- Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1)

- 150114-69-5 anhydrous

- 858255-78-4

- 150114-69-5

- W-205701

- AKOS005254916

- FT-0643455

- MS-20726

- DTXSID80662983

- DB-043037

-

- MDL: MFCD13151985

- インチ: InChI=1S/C11H12O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-6H,1-3H3

- InChIKey: OWONHIWZFXFPFS-UHFFFAOYSA-N

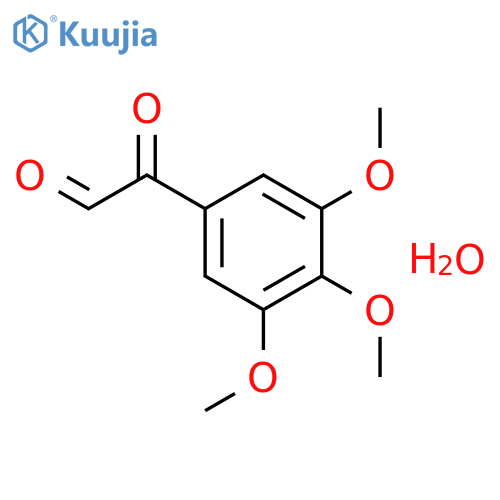

- ほほえんだ: COC1=C(C(=CC(=C1)C(=O)C=O)OC)OC

- BRN: 3733165

計算された属性

- せいみつぶんしりょう: 242.07900

- どういたいしつりょう: 242.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 239

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ライトブラウン固体

- 密度みつど: Not available

- ゆうかいてん: 128-131°C

- ふってん: Not available

- フラッシュポイント: Not available

- PSA: 85.22000

- LogP: 0.20580

- ようかいせい: 未確定

- じょうきあつ: Not available

3,4,5-Trimethoxyphenylglyoxal hydrate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

3,4,5-Trimethoxyphenylglyoxal hydrate 税関データ

- 税関データ:

アメリカ税関コード:

2918303000要約:

2918303000他のアルデヒドまたはケトン機能を有するが、他の酸素機能を有さない芳香族カルボン酸およびその誘導体(第6節注釈3中の米国製品を除く)。一般価格:6.5%。特殊価格:無料(A+、AU、BH、CA、CL、CO、D、E、IL、J、JO、K、KR、MA、MX、OM、P、PA、PE、SG)。レート2:15.4¢/kg+57%

3,4,5-Trimethoxyphenylglyoxal hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB174524-5 g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 97%, dry wt. basis; . |

150114-69-5 | 97% | 5 g |

€251.10 | 2023-07-20 | |

| TRC | T900953-100mg |

3,4,5-Trimethoxyphenylglyoxal Hydrate |

150114-69-5 | 100mg |

$ 50.00 | 2022-06-02 | ||

| Alichem | A019121500-25g |

2-Oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate |

150114-69-5 | 95% | 25g |

555.12 USD | 2021-06-16 | |

| abcr | AB174524-10 g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 97%, dry wt. basis; . |

150114-69-5 | 97% | 10 g |

€389.70 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20270-1g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 98%, dry wt. basis |

150114-69-5 | 98% | 1g |

¥2646.00 | 2023-03-01 | |

| TRC | T900953-1g |

3,4,5-Trimethoxyphenylglyoxal Hydrate |

150114-69-5 | 1g |

$ 160.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D762938-1g |

Benzeneacetaldehyde, 3,4,5-trimethoxy-oxo- |

150114-69-5 | 98% | 1g |

$340 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20270-5g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 98%, dry wt. basis |

150114-69-5 | 98% | 5g |

¥10279.00 | 2023-03-01 | |

| abcr | AB174524-10g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 97%, dry wt. basis; . |

150114-69-5 | 97% | 10g |

€238.40 | 2025-02-18 | |

| abcr | AB174524-5g |

3,4,5-Trimethoxyphenylglyoxal hydrate, 97%, dry wt. basis; . |

150114-69-5 | 97% | 5g |

€162.20 | 2025-02-18 |

3,4,5-Trimethoxyphenylglyoxal hydrate 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

3,4,5-Trimethoxyphenylglyoxal hydrateに関する追加情報

Recent Advances in the Study of 3,4,5-Trimethoxyphenylglyoxal Hydrate (CAS: 150114-69-5) in Chemical Biology and Pharmaceutical Research

3,4,5-Trimethoxyphenylglyoxal hydrate (CAS: 150114-69-5) is a chemically significant compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its glyoxal moiety and trimethoxyphenyl group, has been explored for its reactivity and biological activity. Recent studies have focused on its role as a key intermediate in the synthesis of various bioactive molecules, including antitumor agents and enzyme inhibitors. The compound's unique structural features make it a valuable tool for probing biological systems and developing novel therapeutic strategies.

One of the most notable applications of 3,4,5-Trimethoxyphenylglyoxal hydrate is its use in the synthesis of combretastatin analogs, which are known for their potent antitubulin activity. Research published in 2023 demonstrated that derivatives of this compound exhibit significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant variants. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings suggest that 3,4,5-Trimethoxyphenylglyoxal hydrate could serve as a promising scaffold for the development of next-generation anticancer agents.

In addition to its antitumor properties, recent investigations have explored the compound's potential as an inhibitor of protein-protein interactions (PPIs). A 2024 study reported that 3,4,5-Trimethoxyphenylglyoxal hydrate derivatives can selectively target the p53-MDM2 interaction, a critical pathway in cancer biology. The researchers utilized computational modeling and biochemical assays to identify optimal structural modifications that enhance binding affinity and specificity. These results open new avenues for the design of small-molecule PPI inhibitors with improved pharmacokinetic properties.

The compound's reactivity has also been leveraged in chemical biology for the selective labeling of biomolecules. A recent methodological advance involves the use of 3,4,5-Trimethoxyphenylglyoxal hydrate as a glyoxal-based probe for the detection of arginine residues in proteins. This application is particularly valuable for studying post-translational modifications and protein-protein interactions in complex biological systems. The probe's high selectivity and compatibility with live-cell imaging techniques make it a powerful tool for proteomics research.

Despite these promising developments, challenges remain in the optimization of 3,4,5-Trimethoxyphenylglyoxal hydrate-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed advanced synthetic strategies, including click chemistry and fragment-based drug design, to overcome these limitations. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into viable drug candidates.

In conclusion, 3,4,5-Trimethoxyphenylglyoxal hydrate (CAS: 150114-69-5) represents a versatile and pharmacologically relevant compound with broad applications in chemical biology and drug discovery. Ongoing research continues to uncover its potential in targeting diverse biological pathways, from microtubule dynamics to protein-protein interactions. As synthetic methodologies and analytical techniques advance, this compound is poised to play an increasingly important role in the development of novel therapeutics. Future studies should focus on optimizing its physicochemical properties and elucidating its mechanisms of action in greater detail.

150114-69-5 (3,4,5-Trimethoxyphenylglyoxal hydrate) 関連製品

- 32025-65-3((3-Methoxyphenyl)glyoxal)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)

- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

- 1805253-36-4(3-(Chloromethyl)-6-(difluoromethyl)-2,4-dimethoxypyridine)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)

- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)

- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)